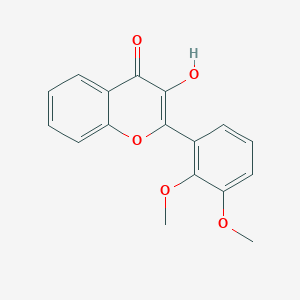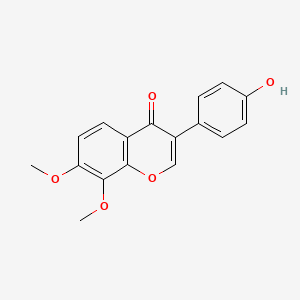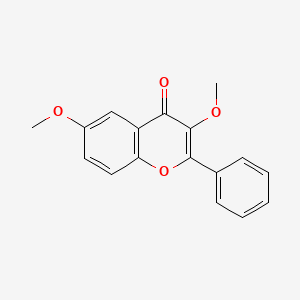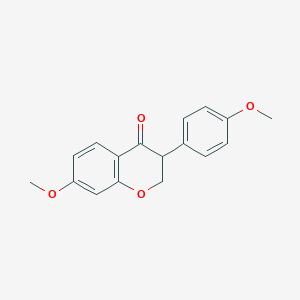
Herbacetin-8-glucoside-3-sophoroside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Herbacetin-8-glucoside-3-sophoroside is a naturally occurring compound that can be extracted from Equisetum hyemale .
Synthesis Analysis
The synthesis of Herbacetin-8-glucoside-3-sophoroside involves complex biochemical processes. The exact mass of the compound is calculated to be 788.20113 and its formula is C33H40O22 .Molecular Structure Analysis
The molecular structure of Herbacetin-8-glucoside-3-sophoroside is quite complex. It has 55 heavy atoms, 6 rings, 3 aromatic rings, and 10 rotatable bonds. Its InChiKey is IQGKZHYKAGWLNS-CVFWACMRSA-N .Physical And Chemical Properties Analysis
Herbacetin-8-glucoside-3-sophoroside has a molecular weight of 788.66 and a formula of C33H40O22. It has a topological polar surface area of 375.02, 14 hydrogen bond donors, and 22 hydrogen bond acceptors. Its logP value is 0.81 .Mechanism of Action
properties
CAS RN |
77298-68-1 |
|---|---|
Product Name |
Herbacetin-8-glucoside-3-sophoroside |
Molecular Formula |
C33H40O22 |
Molecular Weight |
788.66 |
synonyms |
3-[(2-O-β-D-Glucopyranosyl-β-D-glucopyranosyl)oxy]-8-(β-D-glucopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












